7-Chlor-1H-indazol-3-amin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
HIV-1-Behandlungssynthese
7-Chlor-1H-indazol-3-amin wird als Schlüsselzwischenprodukt bei der Synthese von Lenacapavir verwendet, einem potenten Kapsidinhibitor zur Behandlung von HIV-1-Infektionen. Diese Verbindung spielt eine entscheidende Rolle bei der Entwicklung neuer Therapeutika zur Bekämpfung dieses Virus .
Tyrosinkinase-Inhibition
Diese Verbindung ist auch ein effektives Fragment für die Bindung an der Scharnierstelle in Tyrosinkinase-Inhibitoren. Im Medikament Linifanib bindet es effektiv an die Scharnierstelle der Tyrosinkinase, was für die Antitumoraktivität des Medikaments entscheidend ist .
Antitumoraktivität
Indazolderivate, einschließlich this compound, wurden auf ihre Antitumoraktivität untersucht. Studien wurden mit verschiedenen Krebszelllinien durchgeführt, um das Proliferationinhibitionspotenzial dieser Verbindungen zu bewerten .
Safety and Hazards
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke during use), P280 (Wear protective gloves/eye protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell; Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water; Call a POISON CENTER or doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place; Store in a closed container), P501 (Dispose of contents/container according to local regulations)
Wirkmechanismus
Target of Action
It is known that indazole derivatives, such as 7-chloro-1h-indazol-3-amine, are often used in the synthesis of various biologically active compounds . For instance, it is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections . Indazole derivatives have also been found to inhibit CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
Given its use in the synthesis of lenacapavir, it may be involved in the pathways related to hiv-1 capsid inhibition .
Result of Action
Indazole derivatives have been shown to exhibit various biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis effects .
Action Environment
It is known that the synthesis of 7-chloro-1h-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile involves a two-step sequence including regioselective bromination and heterocycle formation with hydrazine . This suggests that the reaction conditions, such as temperature and solvent, could potentially influence the yield and purity of the compound.
Biochemische Analyse
Biochemical Properties
7-chloro-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 7-chloro-1H-indazol-3-amine is with tyrosine kinase receptors, where it acts as an inhibitor. This interaction is significant in the context of cancer treatment, as tyrosine kinase receptors are often overexpressed in cancer cells, leading to uncontrolled cell proliferation. By inhibiting these receptors, 7-chloro-1H-indazol-3-amine can potentially suppress tumor growth .
Cellular Effects
The effects of 7-chloro-1H-indazol-3-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 7-chloro-1H-indazol-3-amine induces apoptosis by activating the p53/MDM2 pathway and inhibiting the Bcl2 family members . This leads to programmed cell death, which is a desirable outcome in cancer therapy. Additionally, 7-chloro-1H-indazol-3-amine affects cellular metabolism by altering the activity of key metabolic enzymes, thereby disrupting the energy production processes in cancer cells .
Molecular Mechanism
At the molecular level, 7-chloro-1H-indazol-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinase receptors, which prevents the phosphorylation of downstream signaling molecules involved in cell proliferation and survival . Furthermore, 7-chloro-1H-indazol-3-amine binds to the ATP-binding site of these receptors, blocking their activity. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the therapeutic potential of 7-chloro-1H-indazol-3-amine.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-chloro-1H-indazol-3-amine over time are critical factors in its biochemical analysis. In laboratory settings, this compound has shown to be relatively stable under standard storage conditions. Its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have indicated that 7-chloro-1H-indazol-3-amine maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments . Additionally, the degradation products of this compound have been analyzed to ensure that they do not interfere with its intended biological effects .
Dosage Effects in Animal Models
The effects of 7-chloro-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, this compound has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 7-chloro-1H-indazol-3-amine can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects. Threshold effects have also been observed, where a minimum effective dose is required to elicit a significant biological response .
Metabolic Pathways
7-chloro-1H-indazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its biotransformation by cytochrome P450 enzymes in the liver . This process leads to the formation of metabolites that can either retain the biological activity of the parent compound or be further metabolized for excretion . The interaction of 7-chloro-1H-indazol-3-amine with these enzymes can also affect the metabolic flux and levels of other metabolites, potentially influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-chloro-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The distribution of 7-chloro-1H-indazol-3-amine is also influenced by its binding to plasma proteins, which can affect its bioavailability and localization within tissues . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 7-chloro-1H-indazol-3-amine.
Subcellular Localization
The subcellular localization of 7-chloro-1H-indazol-3-amine plays a significant role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 7-chloro-1H-indazol-3-amine interacts with various signaling molecules and enzymes, modulating their activity . In the nucleus, it can influence gene expression by binding to DNA and transcription factors . The subcellular localization of 7-chloro-1H-indazol-3-amine is also regulated by post-translational modifications and targeting signals that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
7-chloro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNISSRAYDSNHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602839 | |
Record name | 7-Chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-67-8 | |
Record name | 7-Chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.